Raptinal

Beschreibung

Eigenschaften

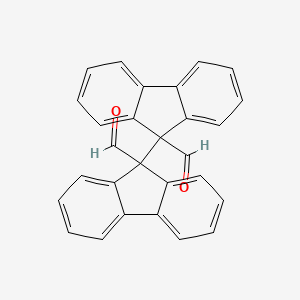

IUPAC Name |

9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANOOJJBKXTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Raptinal: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Raptinal is a small molecule that has garnered significant interest within the research community for its capacity to induce rapid, caspase-dependent apoptosis.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, effects on cellular signaling pathways, and key experimental findings. Discovered as a pro-apoptotic compound that triggers the intrinsic apoptotic pathway with unparalleled speed, this compound acts primarily through the disruption of mitochondrial function.[2][3] Recent studies have also elucidated a novel secondary function: the inhibition of the Pannexin 1 (PANX1) channel, revealing a dual-action profile.[4] This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound as a powerful research tool and potential therapeutic agent.

Core Mechanism of Action: Intrinsic Apoptosis Induction

This compound's principal mechanism is the swift induction of the intrinsic, or mitochondrial, pathway of apoptosis.[5] This process is significantly faster than conventional apoptosis inducers like staurosporine. The mechanism bypasses the need for upstream signaling events and is independent of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK.

The key steps are as follows:

-

Mitochondrial Disruption: this compound directly targets and disrupts mitochondrial function. This is a critical initiating event.

-

Cytochrome c Release: This disruption leads to Mitochondrial Outer Membrane Permeabilization (MOMP) and the rapid release of cytochrome c from the mitochondria into the cytosol. This event has been observed as early as 10-20 minutes post-treatment.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Effector Caspase-3 Activation: Activated caspase-9 cleaves and activates the primary effector caspase, pro-caspase-3. Some evidence also suggests this compound can directly activate caspase-3, bypassing initiator caspases-8 and -9.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation and the morphological changes characteristic of apoptotic cell death.

Signaling Pathway Diagram

Caption: this compound's core apoptotic signaling pathway.

Secondary Mechanism: Inhibition of Pannexin 1 (PANX1)

Recent research has uncovered a dual-action capability of this compound. In addition to inducing apoptosis, it functions as an inhibitor of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 is a transmembrane channel that opens during apoptosis to regulate processes such as the release of "find-me" signals like ATP, which attract phagocytes to clear apoptotic cells.

This compound's inhibition of PANX1 is distinct from other known inhibitors like carbenoxolone. This inhibitory action interferes with several PANX1-mediated processes:

-

Release of ATP as a "find-me" signal.

-

Formation of apoptotic cell-derived extracellular vesicles.

-

Activation of the NLRP3 inflammasome.

This discovery identifies this compound as the first known compound to simultaneously induce apoptosis and inhibit PANX1 channels, a finding with broad implications for its use in cell death research.

Logical Relationship Diagram

Caption: Dual mechanism of this compound: apoptosis induction and PANX1 inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxicity and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀)

| Cell Line | Cell Type | 24-hour IC₅₀ (μM) | Reference |

| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |

| Various | Cancer and Non-cancerous | 0.7 - 3.4 | |

| HT-29 | Human Colorectal Adenocarcinoma | ~12 (estimated from viability curve) |

Table 2: In Vivo Efficacy & Pharmacokinetics

| Model | Dosing Regimen | Key Finding | Reference |

| B16-F10 Murine Melanoma | 20 mg/kg, IP, daily for 3 days | 60% retardation of tumor volume vs. control | |

| 4T1 Murine Breast Cancer | 20 mg/kg, IP, daily for 4 days | 50% tumor growth inhibition | |

| C57BL/6 Mice (PK) | 37.5 mg/kg, single IV injection | Peak plasma: 54.4 μg/mL; T₁/₂: 92.1 min | |

| DMH-induced Colon Cancer (Rat) | Oral gavage for 5 months | Reduced tumor development |

Key Experimental Protocols

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

-

Objective: To measure phosphatidylserine externalization (an early apoptotic marker) and membrane integrity.

-

Methodology:

-

Plate cells (e.g., U-937) at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.

-

Treat cells with desired concentrations of this compound (e.g., 10 μM) or DMSO control for specified time points.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.

-

Caspase-3/-7 Activity Assay

This biochemical assay measures the activity of effector caspases in cell lysates.

-

Objective: To quantify the enzymatic activity of activated caspase-3 and -7.

-

Methodology:

-

Treat cells (e.g., MIA PaCa-2) with this compound (e.g., 10 μM).

-

At various time points, lyse the cells to release cytosolic contents.

-

Add a fluorogenic caspase-3/-7 substrate (e.g., Ac-DEVD-AFC) to the cell lysate.

-

Incubate according to the manufacturer's protocol.

-

Measure the fluorescence signal using a plate reader. The signal is proportional to the caspase activity.

-

Immunoblotting for Cytochrome c Release

This protocol determines the translocation of cytochrome c from mitochondria to the cytosol.

-

Objective: To visualize the release of cytochrome c, a key step in the intrinsic pathway.

-

Methodology:

-

Treat U-937 cells with 10 μM this compound for various time points (e.g., 0, 10, 20, 30 mins).

-

Harvest cells and perform cytosolic/mitochondrial fractionation using a digitonin-based selective permeabilization buffer.

-

Collect the cytosolic fraction (supernatant) and the mitochondrial fraction (pellet).

-

Resolve protein lysates from both fractions using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).

-

Apply HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

Experimental Workflow Diagram

Caption: Workflow for key experiments to characterize this compound's activity.

References

- 1. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]

Raptinal: A Technical Guide to a Potent and Rapid Inducer of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raptinal is a small molecule that has emerged as a powerful tool for the rapid and reliable induction of intrinsic pathway apoptosis.[1] Its unique mechanism of action, characterized by unparalleled speed and the ability to bypass certain canonical apoptotic checkpoints, distinguishes it from other pro-apoptotic agents.[2][3] This document provides an in-depth technical overview of this compound, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental protocols for its use, and visualizing its complex signaling pathways. This compound acts primarily through direct mitochondrial disruption, leading to cytochrome c release and subsequent caspase activation, independent of the pro-apoptotic factors BAX, BAK, and BOK.[3][4] Furthermore, this compound's activity can extend beyond apoptosis to induce pyroptosis in a caspase-3 and Gasdermin E-dependent manner. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound in studies of cell death, cancer biology, and drug discovery.

Introduction: The Need for Rapid Apoptosis Inducers

Chemical inducers of apoptosis are indispensable tools in biological research and therapeutic development, particularly in oncology. While many compounds can trigger programmed cell death, limitations in their potency, speed, and universality across different cell types have driven the search for more efficient agents. Traditional inducers like staurosporine or etoposide often require hours to manifest their effects, complicating the study of the precise, rapid signaling events that constitute the apoptotic cascade. This compound ([9,9′]bifluorenyl-9,9′-dicarbaldehyde) was discovered as a solution to this challenge, initiating caspase-dependent apoptosis within minutes of cellular exposure. Its ability to rapidly and quantitatively induce cell death makes it an ideal positive control in cytotoxicity assays and a powerful probe for dissecting the molecular machinery of apoptosis.

Mechanism of Action: A Multi-Faceted Approach to Cell Death

This compound's primary mechanism involves the rapid induction of the intrinsic, or mitochondrial, pathway of apoptosis. Unlike many agents that act on upstream signaling events, this compound appears to work downstream, directly impacting mitochondrial function to initiate the cell death cascade.

Core Apoptotic Pathway: Bypassing the Gatekeepers

The canonical intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, with the "gatekeeper" proteins BAX and BAK being essential for mitochondrial outer membrane permeabilization (MOMP). A key feature of this compound is its ability to induce MOMP and subsequent cytochrome c release in a manner independent of BAX, BAK, and even BOK. This allows this compound to effectively kill cancer cells that may have developed resistance to other therapies through the loss or inactivation of these critical proteins.

Upon entering the cell, this compound rapidly disrupts mitochondrial function. This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, an event detectable as early as 10-20 minutes post-treatment. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate the executioner caspase-3, which orchestrates the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including PARP-1. The entire cascade, from cytochrome c release to full caspase-3 activation, can be completed in under 45 minutes.

A Second Blow: Induction of Pyroptosis

In certain cellular contexts, particularly in cells expressing high levels of Gasdermin E (GSDME), this compound's induction of caspase-3 activity leads not to apoptosis, but to a lytic, inflammatory form of cell death called pyroptosis. Activated caspase-3 can cleave GSDME, releasing its N-terminal fragment. This fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, leading to swelling, lysis, and the release of inflammatory cellular contents. This positions GSDME as a molecular switch between silent apoptosis and inflammatory pyroptosis following this compound treatment, a finding with significant implications for cancer immunotherapy.

An Unexpected Role: Inhibition of PANX1 Channels

Recent studies have revealed an additional activity of this compound: the inhibition of Pannexin 1 (PANX1) channels. During apoptosis, PANX1 channels are typically cleaved by caspases and opened, mediating the release of "find-me" signals like ATP to attract phagocytes. Unexpectedly, this compound was found to block this process. This dual function—simultaneously inducing apoptosis while inhibiting a key process associated with the clearance of apoptotic cells—makes this compound a unique pharmacological agent. This discovery has broad implications for its use in cell death studies, as the inhibition of PANX1 could modulate the downstream immunological consequences of the induced cell death.

Quantitative Data Presentation

This compound exhibits potent cytotoxic activity across a wide range of cancer and non-cancerous cell lines, typically with 24-hour half-maximal inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range.

Table 1: IC₅₀ Values of this compound in Various Cell Lines (24-hour incubation)

| Cell Line | Cell Type | IC₅₀ (µM) | Citation(s) |

| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |

| HL-60 | Human Promyelocytic Leukemia | ~0.15 - 0.7 | |

| SK-MEL-5 | Human Melanoma | ~0.15 - 0.7 | |

| Various | 22 different cell lines | 0.7 - 3.4 |

Table 2: Time-course of Key this compound-Induced Apoptotic Events (10 µM this compound)

| Event | Cell Line | Time to Onset/Completion | Citation(s) |

| Cytochrome c Release | U-937, SKW 6.4 | Onset: ~10 min; Completion: 20-30 min | |

| Caspase-9 Activation | U-937, SKW 6.4 | Onset: ~20 min; Completion: ~45 min | |

| Caspase-3 Activation | U-937, SKW 6.4 | Onset: ~20 min; Completion: ~45 min | |

| PARP-1 Cleavage | SKW 6.4 | Prominent by 1 hour | |

| Loss in Cell Viability | U-937 | 80% loss by 2 hours |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Citation(s) |

| C57BL/6 Mice | B16-F10 Melanoma | 20 mg/kg, i.p., daily for 3 days | 60% reduction in tumor volume and mass | |

| BALB/c Mice | 4T1 Breast Cancer | 20 mg/kg, i.p., daily for 4 days | 50% tumor growth inhibition | |

| Zebrafish Embryos | N/A | 10 µM in media for 1.5 hours | 3-fold increase in apoptotic cells |

Experimental Protocols

The following protocols are generalized methodologies based on published studies for assessing the effects of this compound. Researchers should optimize concentrations and time points for their specific cell lines and experimental questions.

General Experimental Workflow

Protocol 1: Apoptosis Assessment by Annexin V/PI Staining

This method quantifies the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).

-

Cell Treatment: Seed cells at an appropriate density. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified time course (e.g., 0, 1, 2, 4 hours).

-

Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

Protocol 2: Immunoblotting for Apoptotic Markers

This protocol detects the cleavage and activation of key apoptotic proteins.

-

Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Cytochrome c).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Cytochrome c Release Assay

This method specifically assesses the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Treatment & Harvesting: Treat and harvest cells as described above.

-

Cell Permeabilization: Resuspend the cell pellet in a buffer containing a mild detergent like digitonin, which selectively permeabilizes the plasma membrane but not the mitochondrial membranes.

-

Fractionation: Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Analysis: Analyze both fractions for the presence of cytochrome c via immunoblotting as described in Protocol 4.2. An increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c indicates release.

Conclusion and Future Directions

This compound is a uniquely potent and rapid inducer of the intrinsic apoptotic pathway. Its ability to function independently of BAX/BAK/BOK gives it significant potential for overcoming certain forms of chemotherapy resistance. The discovery of its dual roles in inducing pyroptosis and inhibiting PANX1 channels adds layers of complexity and opportunity to its application. Future research will likely focus on minimizing off-target toxicity for potential therapeutic applications and further exploring the interplay between this compound-induced apoptosis, pyroptosis, and the resulting immune response in the tumor microenvironment. For the research community, this compound remains an unparalleled tool for the precise temporal dissection of cell death pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]

Raptinal: A Technical Guide to a Rapid Inducer of Intrinsic Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Raptinal, a small molecule compound identified as a potent and unusually rapid inducer of caspase-dependent apoptosis.[1] this compound initiates the intrinsic apoptotic pathway by directly activating caspase-3, leading to swift cell death in a variety of cancer cell lines.[2][3] This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism and discovery workflow.

Quantitative Data Summary

The following tables summarize the physicochemical properties, in vitro cellular activity, and in vivo pharmacokinetic parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1176-09-6 | [4] |

| Molecular Formula | C₂₈H₁₈O₂ | [4] |

| Molecular Weight | 386.44 g/mol | |

| Appearance | Solid Powder |

| Solubility | 10 mM in DMSO | |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cell Type | 24-hour IC₅₀ (µM) | Reference |

|---|---|---|---|

| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human B Cell Lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T Cell Leukemia | 2.7 ± 0.9 |

| Various | Cancer and Non-cancerous | 0.7 - 3.4 | |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in C57BL/6 Mice

| Parameter | Value (at 37.5 mg/kg IV) | Reference |

|---|---|---|

| Peak Plasma Concentration (Cₘₐₓ) | 54.4 ± 0.9 µg/mL |

| Elimination Half-life (t₁/₂) | 92.1 ± 5.8 minutes | |

Mechanism of Action

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. Its primary mechanism involves the rapid release of cytochrome c from the mitochondria into the cytosol. This event occurs within minutes of cellular exposure. Cytosolic cytochrome c then facilitates the activation of caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 orchestrates the degradation of key cellular components, leading to the characteristic morphological changes of apoptosis and rapid cell death. Notably, this compound's action bypasses the need for initiator caspase-8 activation, which is characteristic of the extrinsic pathway. Recent studies have also revealed that this compound can inhibit the activity of caspase-activated Pannexin 1 (PANX1), a transmembrane channel involved in cell death-associated processes.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound triggers the intrinsic apoptotic pathway via mitochondrial cytochrome c release.

Experimental Protocols

This section details the methodologies used for the characterization of this compound.

Chemical Synthesis

This compound can be synthesized in a two-step process on a multi-gram scale. While the specific precursors and detailed reaction conditions are proprietary, the general method involves the coupling of two fluorenyl-based moieties followed by functional group manipulation to yield the final dicarbaldehyde product. The structure is confirmed using standard analytical techniques such as NMR spectroscopy.

In Vitro Cell Viability (IC₅₀) Assay

The anti-proliferative activity of this compound is determined using a standard colorimetric or luminometric assay (e.g., MTT or CellTiter-Glo®).

-

Cell Plating: Cancer cell lines (e.g., U-937, Jurkat) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (typically from 0.01 µM to 100 µM) in complete culture medium is prepared. The existing medium is removed from the plates and 100 µL of the this compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: After incubation, a viability reagent is added to each well according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Caspase-3/7 Activation Assay

This protocol measures the activation of effector caspases, a hallmark of apoptosis.

-

Cell Treatment: Cells are plated and treated with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 30, 60, 120 minutes).

-

Lysis and Reagent Addition: A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added directly to the wells. This reagent lyses the cells and contains a substrate that produces a luminescent signal when cleaved by active caspase-3 or -7.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow for signal stabilization.

-

Measurement: Luminescence is measured with a plate reader. An increase in luminescence relative to the control indicates caspase-3/7 activation.

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in mice.

-

Animal Model: C57BL/6 mice are used for the study.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered as a single intravenous (IV) bolus dose (e.g., 37.5 mg/kg) via the tail vein.

-

Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes) post-dose, blood samples (approx. 50-100 µL) are collected from a small cohort of mice at each time point into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then harvested and stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters such as Cₘₐₓ, t₁/₂, and AUC (Area Under the Curve).

Discovery and Characterization Workflow

The following diagram illustrates the logical workflow from initial discovery to in vivo characterization of this compound.

Caption: High-level workflow for the discovery and preclinical evaluation of this compound.

References

Raptinal: A Technical Guide for Studying the Intrinsic Pathway of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raptinal is a small molecule that has emerged as a powerful tool for the rapid and reliable induction of the intrinsic pathway of apoptosis.[1] Discovered as a potent anti-cancer agent, this compound distinguishes itself by its unparalleled speed in activating the apoptotic cascade, often within minutes, a stark contrast to the hours typically required by other stimuli.[2][3] This unique characteristic, combined with its commercial availability and stability, makes it an invaluable asset for investigating the intricacies of programmed cell death.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visual representations of the pathways and workflows involved.

Mechanism of Action

This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. Its primary mechanism involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c into the cytosol. This event occurs independently of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK, allowing this compound to bypass upstream signaling events that are often rate-limiting.

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as cellular blebbing, DNA fragmentation, and the formation of apoptotic bodies.

Interestingly, in certain cellular contexts, particularly in cells with high expression of Gasdermin E (GSDME), this compound-induced caspase-3 activation can lead to pyroptosis, an inflammatory form of programmed cell death. Caspase-3 cleaves GSDME, and the resulting N-terminal fragment forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory mediators.

Signaling Pathway Diagram

Caption: this compound initiates the intrinsic apoptosis pathway by disrupting mitochondrial function.

Quantitative Data

This compound exhibits potent cytotoxic activity across a wide range of cancerous and non-cancerous cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50% over a specified time period.

Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)

| Cell Line | Cell Type | IC50 (µM) |

| U-937 | Human Lymphoma | 1.1 ± 0.1 |

| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 |

| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 |

| HL-60 | Human Promyelocytic Leukemia | 0.15 - 0.7 |

| SK-MEL-5 | Human Melanoma | 0.15 - 0.7 |

| MIA PaCa-2 | Human Pancreatic Carcinoma | Data not specified |

| HOS | Human Osteosarcoma | Data not specified |

| H1993 | Human Lung Adenocarcinoma | Data not specified |

| HT-29 | Human Colon Adenocarcinoma | ~10-15 |

Data compiled from multiple sources.

Table 2: Time Course of this compound-Induced Apoptotic Events in U-937 Cells (10 µM this compound)

| Apoptotic Event | Time of Onset |

| Cytochrome c Release | As early as 10 minutes |

| Caspase-9 Activation | ~20 minutes |

| Caspase-3 Activation | ~30 minutes |

| Significant Loss of Cell Viability | ~2 hours |

Data is approximate and based on immunoblot and cell viability assays.

Experimental Protocols

The rapid action of this compound necessitates precise timing in experimental setups. The following are detailed protocols for key experiments used to study this compound-induced apoptosis.

Experimental Workflow Diagram

References

Raptinal: A Dual-Action Small Molecule Inducing Rapid Apoptosis and Modulating Cellular Communication

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Raptinal, a small lipophilic molecule, has emerged as a potent and rapid inducer of programmed cell death, specifically through the intrinsic apoptotic pathway. Its unique mechanism of action, which bypasses certain upstream signaling events, and its dual functionality as both a pro-apoptotic agent and an inhibitor of the Pannexin 1 (PANX1) channel, make it a valuable tool in cell death research and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of this compound's role in programmed cell death, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its associated signaling pathways.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Chemical inducers of apoptosis are invaluable tools for dissecting the intricate molecular machinery of cell death and for developing novel therapeutics.[1] this compound was discovered as a small molecule capable of inducing intrinsic apoptosis within minutes, a significantly faster rate than many conventional cytotoxic compounds.[1][2] This rapid induction, coupled with its widespread availability, has positioned this compound as a preferred pro-apoptotic agent for a variety of applications.[1]

Mechanism of Action: A Two-Pronged Approach

This compound's primary mechanism involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c into the cytoplasm.[3] This event is a critical initiation step for the intrinsic apoptotic pathway. Notably, this compound's action is independent of the pro-apoptotic Bcl-2 family members BAX, BAK, and BOK, allowing it to bypass upstream signaling checkpoints. Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

In an unexpected discovery, this compound was also identified as an inhibitor of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 channels are transmembrane proteins that, when opened during apoptosis, regulate the release of "find-me" signals like ATP, which are crucial for the recruitment of phagocytes to clear apoptotic cells. By inhibiting PANX1, this compound interferes with these cell death-associated processes, including the release of ATP and the formation of apoptotic cell-derived extracellular vesicles. This dual ability to both induce apoptosis and inhibit PANX1 makes this compound a unique tool for studying the interplay between cell death and intercellular communication.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies on this compound's activity.

Table 1: IC50 Values of this compound in Various Cell Lines (24-hour treatment)

| Cell Line | Cell Type | IC50 (µM) |

| U-937 | Human lymphoma | 1.1 ± 0.1 |

| SKW 6.4 | Human B cell lymphoma | 0.7 ± 0.3 |

| Jurkat | Human T cell leukemia | 2.7 ± 0.9 |

| Various Cancer and Non-cancerous Cell Lines | - | 0.7 - 3.4 |

Data compiled from multiple sources.

Table 2: Effects of this compound on HT-29 Human Colorectal Cancer Cells

| Treatment | Outcome | Result |

| This compound (5 µM, 24h) | % Cell Viability | 67.54% |

| This compound (10 µM, 24h) | % Cell Viability | 58.05% |

| This compound (15 µM, 24h) | % Cell Viability | 34.63% |

| This compound (5 µM, 24h) | % Early Apoptotic Cells | 15.93% |

| This compound (10 µM, 24h) | % Early Apoptotic Cells | 39.16% |

| This compound (15 µM, 24h) | % Early Apoptotic Cells | 44.8% |

| This compound (5 µM, 24h) | % Cells in G0/G1 Phase | 64.69% |

| This compound (10 µM, 24h) | % Cells in G0/G1 Phase | 62.14% |

| This compound (15 µM, 24h) | % Cells in G0/G1 Phase | 51.45% |

Data from a study on colorectal cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on programmed cell death.

Cell Viability and Apoptosis Assays

4.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

4.1.2. Annexin V/Propidium Iodide (AV/PI) Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest the cells by trypsinization or gentle scraping and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Immunoblotting for Apoptosis-Related Proteins

This technique is used to detect the activation of caspases and the release of cytochrome c.

-

Protein Extraction: Treat cells with this compound for various time points. For cytochrome c release, perform subcellular fractionation to separate mitochondrial and cytosolic fractions. Lyse the cells or fractions in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control (e.g., β-actin or COX IV for mitochondrial fractions).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound research.

Applications in Research and Drug Development

This compound's rapid and reliable induction of apoptosis makes it an excellent positive control in cell death assays. Its unique mechanism of bypassing BAX/BAK/BOK provides a valuable tool for studying the downstream events of the intrinsic apoptotic pathway. Furthermore, its ability to inhibit PANX1 channels opens up new avenues for investigating the role of purinergic signaling in apoptosis and efferocytosis.

From a drug development perspective, this compound's potent cytotoxic activity against various cancer cell lines suggests its potential as an anticancer agent. The ability to induce apoptosis in a manner that is independent of upstream regulators that are often mutated in cancer is particularly advantageous. However, further research is needed to explore its in vivo efficacy, toxicity, and potential for targeted delivery to tumor tissues. The discovery of its PANX1 inhibitory activity also suggests its potential use in modulating inflammatory responses associated with cell death.

Conclusion

This compound is a multifaceted small molecule that has significantly advanced our understanding of programmed cell death. Its rapid induction of intrinsic apoptosis, coupled with its distinct ability to inhibit PANX1 channels, provides researchers with a powerful tool to dissect the complexities of cell death and its associated signaling networks. For drug development professionals, this compound offers a promising scaffold for the design of novel therapeutics targeting apoptosis-related diseases. The continued investigation of this compound and its derivatives is poised to yield further insights into fundamental cellular processes and may ultimately lead to the development of new and effective therapies.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Raptinal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raptinal is a novel small molecule that has garnered significant interest within the scientific community for its ability to rapidly induce apoptosis in a wide range of cell lines. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed protocols for key in vitro and in vivo experiments. This compound's unique ability to activate the intrinsic apoptotic pathway within minutes, coupled with its emerging roles in pyroptosis and ion channel modulation, makes it a valuable tool for cancer research and drug discovery. This document synthesizes the current understanding of this compound, presenting quantitative data in a structured format and visualizing complex biological pathways to facilitate further investigation and application of this potent pro-apoptotic compound.

Chemical and Physical Properties

This compound, with the systematic name [9,9'-Bifluorene]-9,9'-dicarboxaldehyde, is a dialdehyde derivative of bifluorene. Its key chemical and physical properties are summarized in the table below. Notably, this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO). In solution, this compound exists primarily as a hydrate.[1] It is a stable compound that is not sensitive to light, making it easy to handle in a laboratory setting.[2]

| Property | Value | Reference |

| CAS Number | 1176-09-6 | [3] |

| Molecular Formula | C₂₈H₁₈O₂ | [3] |

| Molecular Weight | 386.44 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 20 mg/mL (51.75 mM) | |

| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ||

| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | ||

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound is a potent inducer of apoptosis, a form of programmed cell death, and has also been shown to play a role in other cell death pathways such as pyroptosis. Its multifaceted mechanism of action makes it a versatile tool for studying cellular demise.

Rapid Induction of Intrinsic Apoptosis

This compound's primary and most well-characterized function is its ability to trigger the intrinsic pathway of apoptosis with unprecedented speed. Unlike many other apoptosis-inducing agents that can take hours to exert their effects, this compound can initiate apoptosis within minutes.

The key features of this compound-induced apoptosis are:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound acts directly on the mitochondria to induce MOMP, a critical event in the intrinsic apoptotic pathway.

-

Cytochrome c Release: Following MOMP, cytochrome c is rapidly released from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation: The released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

-

Bypassing Upstream Signaling: A unique feature of this compound is its ability to induce apoptosis independently of the upstream BCL-2 family proteins BAX and BAK, which are typically required for MOMP.

Induction of Pyroptosis

In addition to apoptosis, this compound can induce pyroptosis, a pro-inflammatory form of programmed cell death, in cells expressing Gasdermin E (GSDME).

The mechanism involves:

-

Caspase-3-mediated Cleavage of GSDME: In GSDME-expressing cells, active caspase-3, generated during this compound-induced apoptosis, cleaves GSDME.

-

Pore Formation: The N-terminal fragment of cleaved GSDME inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and lysis.

-

Release of Pro-inflammatory Mediators: The pores also allow for the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.

Inhibition of Pannexin 1 (PANX1) Channels

This compound has been identified as an inhibitor of the Pannexin 1 (PANX1) channel, a large-pore channel involved in ATP release and intercellular communication. This inhibition appears to be independent of its pro-apoptotic effects. The blockage of PANX1 by this compound can modulate cellular processes such as the release of "find-me" signals from apoptotic cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: this compound's induction of the intrinsic apoptotic pathway.

Caption: this compound-induced pyroptosis in GSDME-expressing cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the in vitro efficacy of this compound.

Caption: A general workflow for in vitro analysis of this compound.

Quantitative Data

In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | 24-hour IC₅₀ (µM) | Reference |

| U-937 | Human Lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |

| Various Cancer & Non-cancerous cell lines | - | 0.7 - 3.4 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in C57BL/6 mice have provided insights into the in vivo behavior of this compound following intravenous administration.

| Parameter | Value | Reference |

| Dose (intravenous) | 37.5 mg/kg | |

| Peak Plasma Concentration (Cₘₐₓ) | 54.4 ± 0.9 µg/mL | |

| Elimination Half-life (t₁/₂) | 92.1 ± 5.8 minutes |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Caspase Activation

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis, following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo use

-

Calipers

-

Anesthesia

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10⁶ cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily for a specified number of days).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of cell biology, oncology, and pharmacology. Its ability to rapidly and potently induce apoptosis, along with its activities in pyroptosis and ion channel modulation, provides a unique platform for investigating the intricate mechanisms of cell death. The detailed information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of cell death pathways and the development of novel therapeutic strategies.

References

Initial Investigations into Raptinal's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raptinal is a novel small molecule that has demonstrated remarkable efficacy in rapidly inducing apoptosis in a wide array of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the initial investigations into this compound's cellular effects, with a focus on its mechanism of action and the experimental protocols to assess its activity. This compound distinguishes itself by directly activating caspase-3, a key executioner in the apoptotic cascade, thereby bypassing the need for initiator caspase activation.[3] Furthermore, it promotes the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[4][5] Recent studies have also uncovered a dual functionality, with this compound not only inducing apoptosis but also inhibiting the activity of the pannexin 1 (PANX1) channel. This document outlines detailed methodologies for key assays, presents quantitative data from foundational studies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development.

Introduction to this compound

This compound is a pro-apoptotic compound that triggers programmed cell death with exceptional speed. Unlike many conventional chemotherapeutic agents that rely on upstream signaling events to initiate apoptosis, this compound acts directly on core components of the apoptotic machinery. This direct action leads to a rapid and robust induction of cell death across numerous cancer cell lines.

The primary mechanism of this compound involves the direct activation of caspase-3, bypassing the activation of initiator caspase-8 and caspase-9. Concurrently, this compound induces the release of cytochrome c from the mitochondria, which is a hallmark of the intrinsic apoptotic pathway. This release further amplifies the caspase cascade, leading to the execution of apoptosis. Beyond its pro-apoptotic functions, this compound has been identified as an inhibitor of PANX1, a transmembrane channel involved in apoptotic processes, suggesting a complex and multifaceted cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound, providing a comparative overview of its efficacy in various contexts.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | 24-hour IC50 (µM) | Reference |

| U-937 | Human lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human B-cell lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | |

| Various Cancer & Non-cancerous | Multiple | 0.7 - 3.4 | |

| HT-29 | Human colon adenocarcinoma | Dose-dependent reduction in viability |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| C57BL/6 Mice (B16-F10) | Melanoma | 20 mg/kg; intraperitoneally; once daily for 3 consecutive days | Retarded tumor volume and tumor mass by 60% relative to controls. | |

| 4T1 Murine Model | Breast Cancer | 20 mg/kg; intraperitoneally; once daily for 4 consecutive days | 50% growth inhibition after treatment. | |

| C57BL/6 Mice | N/A (Pharmacokinetics) | Single intravenous injection of 37.5 mg/kg | Peak plasma concentration: 54.4 ± 0.9 µg/mL; Elimination half-life: 92.1 ± 5.8 minutes. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the cellular effects of this compound.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Preparation:

-

Seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL and treat with the desired concentration of this compound for the specified time.

-

Include untreated cells as a negative control.

-

Harvest both adherent and suspension cells. For adherent cells, use trypsin and combine with the floating cells from the supernatant.

-

Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation at approximately 670 x g for 5 minutes at room temperature.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL Propidium Iodide (PI) working solution.

-

-

Incubation:

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Annexin-binding buffer and gently mix.

-

Keep the samples on ice and analyze by flow cytometry as soon as possible.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Cellular Fractionation for Cytochrome C Release

This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the translocation of cytochrome c.

Protocol:

-

Cell Harvesting and Lysis:

-

Treat cells with this compound (e.g., 10 µM) for the desired time course.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice for 3 minutes.

-

Lyse the cells by mechanical disruption, for example, by passing the suspension through a 25-gauge needle multiple times.

-

-

Fractionation:

-

Centrifuge the lysate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube.

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Sample Preparation for Western Blot:

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Prepare samples for Western blot analysis by adding SDS-PAGE sample buffer.

-

Immunoblotting for Caspase and PARP-1 Cleavage

This method is used to detect the activation of caspases and the cleavage of their substrates, such as PARP-1.

Protocol:

-

Protein Extraction and Quantification:

-

Lyse this compound-treated and control cells in RIPA buffer containing a protease inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Quantify the protein concentration in the supernatant.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or another suitable blocking agent in Tris-Buffered Saline with Tween 20 (TBST) for at least 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., caspase-3, cleaved caspase-3, PARP-1, cleaved PARP-1) overnight at 4°C. Typical dilutions range from 1:500 to 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film.

-

Caspase-3/-7 Activity Assay

This luminescent assay measures the activity of executioner caspases-3 and -7.

Protocol:

-

Assay Setup:

-

Plate cells in a white-walled 96-well plate and treat with this compound.

-

Equilibrate the plate to room temperature.

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Incubation and Measurement:

-

Mix the contents of the wells by shaking for 30 seconds at 500 rpm.

-

Incubate the plate at room temperature for at least 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's cellular effects.

Caption: this compound's dual-action signaling pathway.

Caption: Workflow for Annexin V/PI apoptosis assay.

Caption: General workflow for Western blot analysis.

Conclusion

The initial investigations into this compound reveal it to be a potent and rapid inducer of apoptosis with a unique mechanism of action centered on the direct activation of caspase-3 and the induction of mitochondrial cytochrome c release. Its efficacy across a range of cancer cell lines, both in vitro and in vivo, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The detailed protocols and compiled data within this guide are intended to facilitate continued research into the multifaceted cellular effects of this compound and to aid in the design of future studies. The discovery of its inhibitory effect on PANX1 channels opens new avenues for investigation into its broader biological impact.

References

- 1. promega.com [promega.com]

- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

The Emergence of Raptinal: A Novel and Rapid Inducer of Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of apoptosis research and cancer therapeutics, the discovery of novel small molecules that can efficiently trigger programmed cell death is of paramount importance. Raptinal, a recently identified compound, has emerged as a potent and unusually rapid inducer of the intrinsic apoptotic pathway.[1][2][3] Its unique mechanism of action, characterized by the rapid release of cytochrome c from mitochondria independent of the pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK, distinguishes it from many conventional chemotherapeutic agents and apoptosis inducers.[4][5] This technical guide provides an in-depth exploration of the novelty of this compound in apoptosis studies, offering a comprehensive overview of its mechanism, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of its signaling pathway.

Mechanism of Action: A Swift and Direct Path to Apoptosis

This compound's primary novelty lies in its ability to induce apoptosis within minutes, a stark contrast to the hours-long process typically associated with other inducers like staurosporine and doxorubicin. It directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane (MOMP) and the subsequent release of cytochrome c into the cytoplasm. This event initiates the caspase cascade, leading to the activation of executioner caspase-3 and -7, which orchestrate the dismantling of the cell.

A key distinguishing feature of this compound is its ability to bypass the canonical requirement for the pro-apoptotic proteins BAX, BAK, and BOK, which are typically essential for MOMP. This suggests a unique molecular interaction with the mitochondrial membrane, making it an invaluable tool for studying the downstream events of the intrinsic apoptotic pathway in a BAX/BAK/BOK-independent manner.

Furthermore, recent studies have unveiled a dual role for this compound. In addition to its pro-apoptotic activity, it can also inhibit the activity of the caspase-activated Pannexin 1 (PANX1) channel. PANX1 is involved in the release of "find-me" signals from apoptotic cells, and its inhibition by this compound has significant implications for studies on apoptotic cell clearance and the tumor microenvironment.

Quantitative Efficacy of this compound

This compound has demonstrated potent cytotoxic effects across a wide range of cancer and non-cancerous cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference(s) |

| U-937 | Histiocytic Lymphoma | 24 | 1.1 ± 0.1 | |

| SKW 6.4 | B-cell Lymphoma | 24 | 0.7 ± 0.3 | |

| Jurkat | T-cell Leukemia | 24 | 2.7 ± 0.9 | |

| HCT116 | Colorectal Carcinoma | 24 | Not specified | |

| PCI-1 | Head and Neck Squamous Cell Carcinoma | 24 | Not specified | |

| HT-29 | Colorectal Adenocarcinoma | 24 | ~12 (estimated from viability data) | |

| Various Cancer and Non-cancerous Cell Lines | - | 24 | 0.7 - 3.4 |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Plate cells at a suitable density and treat with desired concentrations of this compound (e.g., 10 µM) for various time points (e.g., 2, 4 hours). Include a vehicle-treated control.

-

Cell Harvesting: Gently harvest the cells, including any floating cells, by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) in the presence or absence of a pan-caspase inhibitor (e.g., zVAD-fmk at 100 µM) for desired time points.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Assay Reaction: Add a fluorogenic caspase-3/7 substrate (e.g., (DEVD)2-R110) to the cell lysates.

-

Incubation: Incubate the reaction mixture at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect the cleavage and activation of key apoptotic proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as described above.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, cytochrome c).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Visualizations

This compound-Induced Intrinsic Apoptosis Pathway

Caption: this compound's mechanism of inducing intrinsic apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a significant advancement in the field of apoptosis research. Its rapid and direct mechanism of action, coupled with its ability to bypass key upstream regulators of the intrinsic pathway, makes it a powerful tool for dissecting the molecular events of programmed cell death. The discovery of its dual function as a PANX1 inhibitor further expands its utility in investigating the complex interplay between dying cells and their environment. For drug development professionals, this compound's potent cytotoxic activity against a broad range of cancer cells presents a promising avenue for the development of novel anti-cancer therapies, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents. Future research should focus on elucidating the precise molecular target of this compound at the mitochondrial membrane and exploring its therapeutic potential in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Raptinal: A Potent Chemical Probe for Rapid Caspase Activation and Apoptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Raptinal is a small molecule that has emerged as a powerful tool in apoptosis research, enabling the rapid and direct activation of the intrinsic caspase cascade.[1] Unlike many conventional apoptosis inducers that require hours to elicit a cellular response, this compound can trigger programmed cell death within minutes.[2] This unique property makes it an invaluable chemical probe for dissecting the intricate molecular events of apoptosis with high temporal resolution. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and a discussion of its dual role as both a pro-apoptotic agent and an inhibitor of the Pannexin 1 (PANX1) channel.[3][4]

Mechanism of Action

This compound's primary mechanism of action involves the rapid induction of the intrinsic apoptosis pathway. It directly activates the effector caspase-3, bypassing the need for the activation of initiator caspases-8 and -9.[1] A key event in this compound-induced apoptosis is the permeabilization of the outer mitochondrial membrane, which occurs independently of the canonical pro-apoptotic proteins BAX, BAK, and BOK. This leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and the subsequent activation of the caspase cascade. While the precise molecular target of this compound on the mitochondria remains an area of active investigation, its ability to bypass upstream signaling events makes it a unique tool for studying the core apoptotic machinery.

In addition to its pro-apoptotic effects, this compound has been identified as an inhibitor of the caspase-activated PANX1 channel. PANX1 is a transmembrane channel involved in cell-to-cell communication and the release of "find-me" signals from apoptotic cells. The mechanism of PANX1 inhibition by this compound appears to be distinct from other known inhibitors and may involve covalent binding or interaction with an intermediate target. This dual functionality should be considered when designing and interpreting experiments using this compound.

Quantitative Data

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across a variety of cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range after a 24-hour incubation period.

| Cell Line | Cell Type | Average IC50 (µM) | Citation |

| U-937 | Human Lymphoma | 1.1 ± 0.1 | |

| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | |

| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | |

| Various Cancer & Non-cancerous | 0.7 - 3.4 |

Experimental Protocols

Caspase-3/7 Activity Assay

This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound

-

96-well white-walled plates

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Z-DEVD-R110)

-

Fluorometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 1-4 hours).

-

Lyse the cells by adding an equal volume of Caspase Assay Buffer to each well.

-

Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis.

-

Add the fluorogenic caspase-3/7 substrate to each well to a final concentration of 20-50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 400/505 nm for Ac-DEVD-AFC).

-

The increase in fluorescence is proportional to the caspase-3/7 activity.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time. Include untreated control cells.

-

Harvest the cells (including any floating cells) and wash them once with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for Cytochrome c Release

This protocol details the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial outer membrane permeabilization.

Materials:

-

This compound-treated and control cells

-